6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one
Description
Properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPJLWOBZZOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The solvent of crystallization is often ethanol, which helps in obtaining a high-purity product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Recent studies have shown that derivatives of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one exhibit promising cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The compounds were assessed using the MTT assay, revealing significant inhibition rates that suggest potential as anticancer agents .
- Monoamine Oxidase Inhibition : Research indicates that certain derivatives possess selective inhibitory activity against monoamine oxidase isoforms, which are critical targets for the treatment of neurological disorders such as depression and Parkinson's disease .
Material Science Applications
The compound's unique properties also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing mechanical and thermal properties. Its ability to form cross-linked networks can improve the durability of materials used in various industrial applications.
Case Study 1: Anticancer Compound Development
A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. The study focused on structural modifications to enhance bioactivity. The results indicated that specific substitutions significantly increased cytotoxicity against MCF-7 cells, highlighting the compound's potential as a lead structure for further drug development.
Case Study 2: Synthesis Optimization
An optimization study was conducted to improve the yield and purity of this compound through adjusted reaction conditions in manganese-catalyzed processes. The findings revealed that varying solvent systems and temperatures could lead to enhanced yields while maintaining high selectivity.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordinate bonds with metal surfaces, which is particularly relevant in its role as a corrosion inhibitor. The adsorption of the compound on metal surfaces follows the Langmuir isotherm model, involving both physisorption and chemisorption .
Comparison with Similar Compounds
Cyclopenta[b]pyridine Derivatives
Example Compounds :
Pyrimidine Analogs
Example Compound :
- 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS: 5661-01-8) Core Structure: Cyclopenta[d]pyrimidinone (pyrimidine instead of pyridine). Molecular Formula: C₇H₈N₂O Key Differences: Additional nitrogen atom increases hydrogen-bonding capacity, influencing solubility and receptor binding .
Thiophene-Fused Derivatives
Example Compounds :
- 2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS: 1954650-14-6) Core Structure: Thieno[3,2-c]pyridinone (sulfur atom in fused ring). Molecular Formula: C₁₂H₁₁NOS Key Differences: Sulfur atom enhances π-electron delocalization, affecting redox properties and metabolic stability .
Halogenated Derivatives
Example Compounds :
- 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5)
- 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS: 1078150-17-0) Molecular Formula: C₇H₆BrNOS Applications: Intermediate in synthesizing bioactive molecules; bromine increases molecular weight (232.10 g/mol) .
Biological Activity
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in cancer treatment and as a pharmaceutical intermediate.
Chemical Structure : The compound has the molecular formula and features a cyclopentane ring fused with a pyridine structure. Its unique structural characteristics contribute to its biological activity.
Synthesis Methods : The synthesis of this compound can be achieved through cyclocondensation reactions involving 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Sodium alkoxides are typically used as catalysts in these reactions, facilitating the formation of the desired compound with high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Line Studies : In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. For instance, derivatives exhibited IC50 values ranging from 6.31 to 12.36 μM against these cell lines, indicating promising anticancer activity .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4a | A549 | 6.31 |
| 4b | MCF-7 | 8.13 |
| 4c | HCT-116 | 9.47 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been identified as a moderate inhibitor of cytochrome P450 enzymes (CYP3A4 IC50 = 5.9 μM), which play a crucial role in drug metabolism and bioactivation . This inhibition may influence the pharmacokinetics of co-administered drugs.
- Phosphodiesterase Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of phosphodiesterase enzymes, specifically PDE4D, which are involved in inflammatory responses and cellular signaling pathways .
Study on Anticancer Activity
A study conducted on various derivatives of this compound demonstrated their efficacy against cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity:
- Modification Effects : Substituting different functional groups on the cyclopentane or pyridine rings often resulted in increased potency against specific cancer types. For example, compounds with electron-withdrawing groups showed higher activity compared to those with electron-donating groups .
Pharmacokinetic Profile
In vivo studies have shown that when administered orally in mice, the compound exhibits good bioavailability (F% = 53%) and favorable distribution to brain tissues (brain/plasma ratio = 2.7). However, its short half-life (approximately 0.46 hours) necessitates further optimization for therapeutic applications .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Multicomponent | AcOH, reflux | 85–98 | High atom economy | |
| High-pressure | 15 kbar, AcOH | 95 | Rapid cyclization | |
| Substitution | THF, RT | 70–90 | Versatile functionalization |
Basic: How is structural characterization performed for cyclopenta[b]pyridine derivatives?
Answer:
Structural confirmation relies on:
- Spectroscopy :
- X-ray Crystallography : Single-crystal analysis (e.g., Mercury software) resolves stereochemistry and ring conformation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for M) confirm molecular weight .
Advanced: What strategies address low yields in cyclopenta[b]pyridine synthesis?
Answer:
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Selection : Lewis acids (e.g., ZnCl) enhance cyclization efficiency .
- Pressure Modulation : High-pressure conditions reduce side reactions in fused-ring systems .
- Purification Techniques : Gradient column chromatography or crystallization (e.g., dioxane/DMF mixtures) isolates pure products .
Advanced: How do substituent variations affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the 4-position enhance CYP1A2 inhibition (IC < 1 µM) .
- Bulkier Substituents : Tetrahydropyran or cyclopropyl groups increase steric hindrance, altering binding affinity to enzymatic targets .
- Thioether Linkages : Improve pharmacokinetic properties (e.g., logP ~1.97) and antibacterial activity .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| Cl | 4 | CYP1A2 inhibition | |
| Thiophen-2-yl | 2 | Antibacterial (MIC: 8 µg/mL) | |
| Tetrahydropyran | 4 | Improved metabolic stability |
Advanced: How to resolve contradictions in spectral data interpretation?
Answer:
Contradictions arise from tautomerism or overlapping signals. Mitigation strategies include:
- Multi-Spectral Correlation : Cross-validate NMR, IR, and HRMS data to confirm functional groups .
- Computational Modeling : Density Functional Theory (DFT) predicts -NMR shifts within ±0.3 ppm accuracy .
- Isotopic Labeling : -labeled analogs clarify nitrogen environments in complex heterocycles .
Basic: What are the applications in medicinal chemistry?
Answer:
- Enzyme Inhibition : CYP1A2 modulation for drug metabolism studies .
- Antibacterial Agents : Thieno[2,3-d]pyrimidine derivatives show activity against S. aureus .
- Neuropharmacology : Tacrine analogs target acetylcholinesterase for Alzheimer’s research .
Advanced: What computational methods are used to study these compounds?
Answer:
- Molecular Docking : Predict binding modes to CYP450 enzymes (AutoDock Vina) .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., logP = 1.97) and blood-brain barrier penetration .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (FMOs) for reactivity analysis .
Basic: Key analytical techniques for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 95% MeOH/HO) quantify impurities (<0.1%) .
- GC-MS : Volatile byproducts are detected during scale-up synthesis .
- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation) .
Advanced: Challenges in scaling up synthesis?
Answer:
- Reaction Exotherms : Controlled addition of reagents prevents thermal degradation .
- Green Metrics : Optimize carbon efficiency (CE: 89.16%) and E-factor (0.12 kg waste/kg product) .
- Crystallization Control : Solvent mixtures (dioxane/DMF) ensure consistent crystal morphology .
Advanced: SAR of CYP inhibitors based on cyclopenta[b]pyridines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
